6-(bromomethyl)-4-(3-methoxypropyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages and reaction conditions.Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, MS) to determine the structure of the compound.Chemical Reactions Analysis
This would involve detailing the reactions the compound undergoes, including the conditions and reagents needed for these reactions.Physical And Chemical Properties Analysis
This would include information on the compound’s melting point, boiling point, solubility, and other physical properties. Chemical properties might include reactivity and stability.Scientific Research Applications
Synthesis and Applications
The compound 6-(bromomethyl)-4-(3-methoxypropyl)-2H-benzo[b][1,4]oxazin-3(4H)-one belongs to a class of chemicals that have been explored for their synthesis techniques and applications in biological activities. Notably, derivatives and structurally similar compounds have been synthesized and evaluated for various biological activities, including antiviral, anticancer, and other potential therapeutic effects.
Synthetic Pathways
Research has focused on developing synthetic pathways for related compounds, including the use of bromomethyl and methoxypropyl groups in the synthesis of complex molecules. For example, Meerpoel, Joly, and Hoornaert (1993) described the synthesis of acyclo-C-nucleosides from 2H-1,4-oxazin-2-ones, demonstrating the utility of these compounds in nucleoside analog synthesis, which can be pivotal for drug development (Meerpoel, Joly, & Hoornaert, 1993).
Biological Activities
A number of studies have investigated the biological activities of benzoxazine derivatives. For instance, compounds synthesized from eugenol, which structurally resemble 6-(bromomethyl)-4-(3-methoxypropyl)-2H-benzo[b][1,4]oxazin-3(4H)-one, have shown potential biological activity, indicating the possibility of these compounds being further explored for their bioactivity (Rudyanto et al., 2014).
Fluorescence Derivatization Reagent
In analytical chemistry, derivatives of benzoxazinone, such as 3-bromomethyl-7-methoxy-1,4-benzoxazin-2-one, have been used as highly sensitive fluorescence derivatization reagents for carboxylic acids in high-performance liquid chromatography, highlighting their utility in biochemical assays and research (Nakanishi et al., 1992).
Anticancer Evaluation
New derivatives, such as 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one and its analogs, have been synthesized and evaluated for their anticancer activity, demonstrating the potential of these chemical frameworks in the development of anticancer agents (Bekircan et al., 2008).
Antiviral Activity
Studies on substituted pyrimidines, including those with structural features related to 6-(bromomethyl)-4-(3-methoxypropyl)-2H-benzo[b][1,4]oxazin-3(4H)-one, have explored their antiviral activity, particularly against retroviruses, suggesting a path for the development of new antiviral drugs (Hocková et al., 2003).
Safety And Hazards
This would include information on the compound’s toxicity, flammability, and other safety concerns.
Future Directions
This would involve a discussion of potential future research directions, such as new reactions the compound could be used in, or new synthetic methods for producing the compound.
For a specific compound like “6-(bromomethyl)-4-(3-methoxypropyl)-2H-benzo[b][1,4]oxazin-3(4H)-one”, you would need to consult the primary literature or databases like PubChem, SciFinder, or Reaxys. If the compound is novel, much of this information may need to be determined experimentally.
properties
IUPAC Name |
6-(bromomethyl)-4-(3-methoxypropyl)-1,4-benzoxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-17-6-2-5-15-11-7-10(8-14)3-4-12(11)18-9-13(15)16/h3-4,7H,2,5-6,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYPUGIQQUSTSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)COC2=C1C=C(C=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676339 | |
Record name | 6-(Bromomethyl)-4-(3-methoxypropyl)-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(bromomethyl)-4-(3-methoxypropyl)-2H-benzo[b][1,4]oxazin-3(4H)-one | |
CAS RN |
911705-42-5 | |
Record name | 6-(Bromomethyl)-4-(3-methoxypropyl)-2H-1,4-benzoxazin-3(4H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=911705-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Bromomethyl)-4-(3-methoxypropyl)-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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